

Brevicompanine B: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Brevicompanine B*

Cat. No.: *B1667784*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevicompanine B is a diketopiperazine-related fungal metabolite originally isolated from *Penicillium brevicompactum*. It has garnered interest in the scientific community for its notable biological activities, including antiplasmodial effects against the malaria parasite *Plasmodium falciparum* and significant plant growth regulatory properties.^{[1][2]} Notably, **Brevicompanine B** has been shown to modulate the plant circadian clock, making it a valuable chemical tool for research in chronobiology.^[1] This document provides detailed application notes and experimental protocols for the laboratory use of **Brevicompanine B**.

Commercial Suppliers

For researchers seeking to procure **Brevicompanine B**, several commercial suppliers offer this compound for laboratory use. The table below summarizes key information from some of these suppliers.

Supplier	Catalog Number	Purity	Available Quantities	CAS Number
Bioaustralis Fine Chemicals	BIA-B1176	>95% by HPLC	1 mg, 5 mg	215121-47-4
Cayman Chemical	Item No. 32185	≥95%	1 mg, 5 mg	215121-47-4
MedChemExpress	HY-136443	99.79%	1 mg, 5 mg, 10 mg, 25 mg	215121-47-4

Physicochemical Properties & Storage

Property	Value
Molecular Formula	C ₂₂ H ₂₉ N ₃ O ₂
Molecular Weight	367.5 g/mol
Appearance	White crystalline solid
Solubility	Soluble in DMSO, DMF, ethanol, and methanol. Poorly soluble in water.[1][2]
Long-Term Storage	-20°C[1][2]

Application 1: Antiplasmodial Activity

Brevicompanine B has demonstrated inhibitory activity against the chloroquine-sensitive (NF54) and chloroquine-resistant (Dd2) strains of *Plasmodium falciparum*, the parasite responsible for malaria.[3][4]

Quantitative Data: Antiplasmodial Activity

Parameter	Value	Reference
IC ₅₀ against <i>P. falciparum</i> (3D7 Strain)	35 µg/mL	[3]

Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)

This protocol is adapted from standard SYBR Green I-based fluorescence assays for assessing malaria parasite growth inhibition.[\[5\]](#)[\[6\]](#)[\[7\]](#)

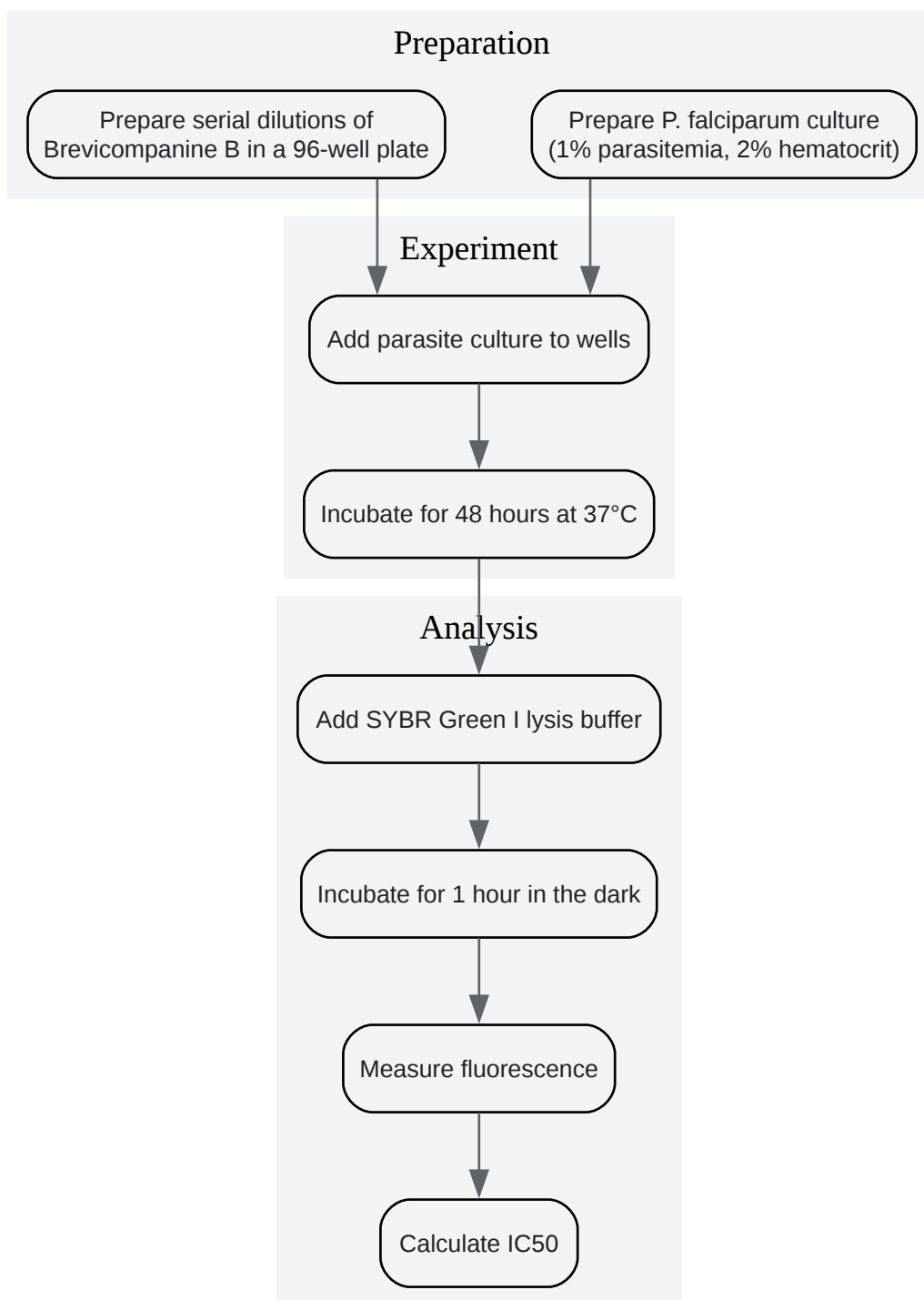
Materials:

- **Brevicompanine B** stock solution (e.g., 10 mg/mL in DMSO)
- *P. falciparum* culture (synchronized to the ring stage)
- Human red blood cells (RBCs)
- Complete parasite medium (e.g., RPMI 1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and supplemented with Albumax II or human serum)
- 96-well flat-bottom microplates
- SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, and SYBR Green I)
- Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **Brevicompanine B** in complete parasite medium in a 96-well plate. Include a drug-free control (100% parasite growth) and a control with a known antimalarial drug (e.g., chloroquine).
- **Parasite Culture Preparation:** Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete parasite medium.
- **Incubation:** Add the parasite suspension to the wells containing the serially diluted **Brevicompanine B**. Incubate the plate for 48 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
- **Lysis and Staining:** After incubation, add SYBR Green I lysis buffer to each well. Mix thoroughly and incubate in the dark at room temperature for 1 hour.[\[5\]](#)

- Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
- Data Analysis: Calculate the 50% inhibitory concentration (IC_{50}) by plotting the fluorescence values against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).^[5]



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Caption: Workflow for the in vitro antiplasmodial assay.

Application 2: Plant Growth Regulation & Circadian Clock Modulation

Brevicompanine B has been identified as a plant growth regulator that can inhibit primary root growth in *Arabidopsis thaliana* and hypocotyl elongation in lettuce seedlings.[1] Its mechanism of action is linked to the modulation of the plant's internal circadian clock.[1][8]

Quantitative Data: Plant Growth Regulation

Plant Species	Assay	Effective Concentration	Effect	Reference
<i>Arabidopsis thaliana</i>	Primary Root Growth	100 µM	Inhibition	[1]
Lettuce (<i>Lactuca sativa</i>)	Hypocotyl Elongation	100 mg/L	Inhibition	[1]
Rice (<i>Oryza sativa</i>)	Seedling Elongation	300 mg/L	No Inhibition	[1]

Experimental Protocol: Arabidopsis Primary Root Growth Inhibition Assay

This protocol outlines the steps to assess the effect of **Brevicompanine B** on the primary root growth of *Arabidopsis thaliana* seedlings.[9][10]

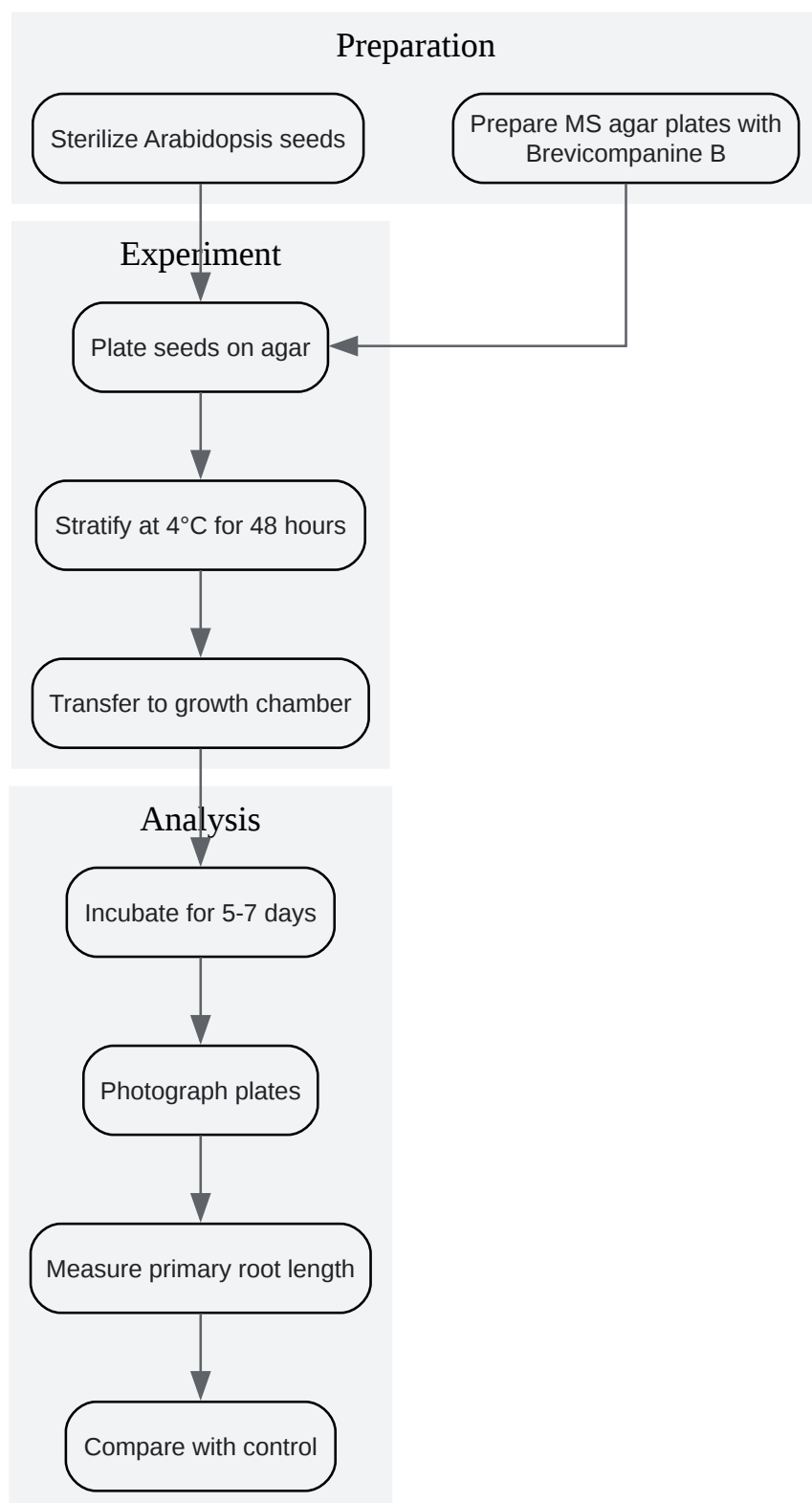
Materials:

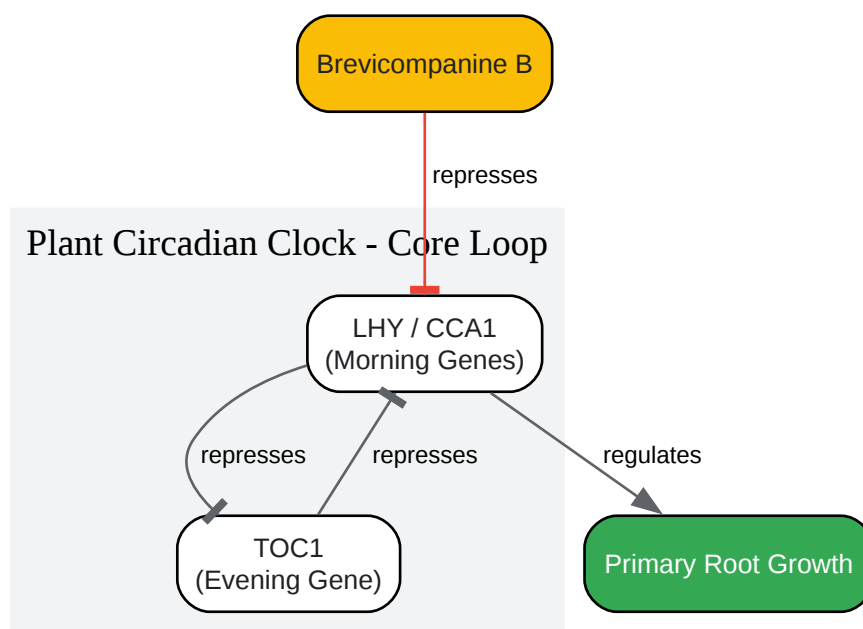
- *Arabidopsis thaliana* seeds (e.g., Col-0 ecotype)
- **Brevicompanine B** stock solution (in DMSO)
- Murashige and Skoog (MS) medium with vitamins, sucrose, and agar

- Sterile square petri dishes (120 mm x 120 mm)
- Micropore tape
- Growth chamber with controlled light and temperature

Procedure:

- Seed Sterilization: Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol followed by a bleach solution and sterile water washes).
- Plating: Resuspend the sterilized seeds in sterile water and plate them on MS agar plates containing various concentrations of **Brevicompanine B**. Ensure the final DMSO concentration is consistent across all plates, including the control.
- Stratification: Seal the plates with micropore tape and store them at 4°C in the dark for 48 hours to synchronize germination.
- Growth: Transfer the plates to a growth chamber and place them vertically to allow for root growth along the agar surface. Use a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).
- Measurement: After a set period (e.g., 5-7 days), photograph the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).
- Data Analysis: Compare the average primary root length of seedlings grown on **Brevicompanine B**-containing media to the control group.





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- To cite this document: BenchChem. [Brevicompanine B: Application Notes and Protocols for Laboratory Use]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667784#commercial-suppliers-of-brevicompanine-b-for-laboratory-use]

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